molecular formula C9H7F3N2O B1409596 3-Methoxy-2-(trifluoromethyl)pyridine-4-acetonitrile CAS No. 1227561-83-2

3-Methoxy-2-(trifluoromethyl)pyridine-4-acetonitrile

Cat. No.: B1409596
CAS No.: 1227561-83-2
M. Wt: 216.16 g/mol
InChI Key: CLLMPKNVDCCQKN-UHFFFAOYSA-N
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Description

3-Methoxy-2-(trifluoromethyl)pyridine-4-acetonitrile is a heterocyclic organic compound with the molecular formula C9H7F3N2O It features a pyridine ring substituted with a methoxy group at the 3-position, a trifluoromethyl group at the 2-position, and an acetonitrile group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-2-(trifluoromethyl)pyridine-4-acetonitrile typically involves multi-step reactions starting from commercially available precursors. One common method includes the following steps:

    Nitration: Introduction of a nitro group to the pyridine ring.

    Reduction: Conversion of the nitro group to an amino group.

    Methoxylation: Introduction of the methoxy group at the 3-position.

    Trifluoromethylation: Introduction of the trifluoromethyl group at the 2-position.

    Acetonitrile Addition: Introduction of the acetonitrile group at the 4-position.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and advanced catalysts to enhance yield and purity. Specific details on industrial methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-2-(trifluoromethyl)pyridine-4-acetonitrile can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) under basic conditions.

Major Products

    Oxidation: Formation of 3-methoxy-2-(trifluoromethyl)pyridine-4-carboxaldehyde.

    Reduction: Formation of 3-methoxy-2-(trifluoromethyl)pyridine-4-ethylamine.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

3-Methoxy-2-(trifluoromethyl)pyridine-4-acetonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Methoxy-2-(trifluoromethyl)pyridine-4-acetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The methoxy and acetonitrile groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-3-(trifluoromethyl)pyridine: Lacks the acetonitrile group, making it less versatile in certain applications.

    3-Fluoro-2-(trifluoromethyl)pyridine: Substitutes a fluorine atom for the methoxy group, altering its chemical reactivity and biological activity.

    2-Chloro-3-(trifluoromethyl)pyridine:

Uniqueness

3-Methoxy-2-(trifluoromethyl)pyridine-4-acetonitrile is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the methoxy, trifluoromethyl, and acetonitrile groups allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

2-[3-methoxy-2-(trifluoromethyl)pyridin-4-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3N2O/c1-15-7-6(2-4-13)3-5-14-8(7)9(10,11)12/h3,5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLLMPKNVDCCQKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CN=C1C(F)(F)F)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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